2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-methylsulfanyl-1-(2,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C12H16OS/c1-8-5-10(3)11(6-9(8)2)12(13)7-14-4/h5-6H,7H2,1-4H3 |
InChI Key |
BCKDRCOHCOMFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC)C |
Origin of Product |
United States |
Preparation Methods
Direct Thioetherification of α-Haloketones
A common approach to prepare methylthio-substituted ethanones involves nucleophilic substitution of an α-haloketone with a methylthiolate ion. The general reaction scheme is:
- Starting material: α-haloketone derivative of 1-(2,4,5-trimethylphenyl)ethanone.
- Reagent: Sodium methylthiolate (NaSCH3) or methylthiol (CH3SH) under basic conditions.
- Outcome: Nucleophilic substitution at the α-carbon, replacing the halogen with the methylsulfanyl group.
This method relies on the availability of the α-haloketone precursor, which can be synthesized by halogenation (e.g., bromination) of the corresponding ketone at the α-position.
Thiolation of α-Dicarbonyl or α-Ketoester Precursors
Another synthetic strategy involves the reaction of α-dicarbonyl compounds or α-ketoesters with methylthiolating agents. For example, α-bromo or α-chloro ketones can be reacted with methylthiourea or sodium methylthiolate to introduce the methylthio group.
Use of Organosulfur Reagents in Cross-Coupling Reactions
More advanced methods may use palladium-catalyzed cross-coupling reactions where an aryl halide bearing the 2,4,5-trimethylphenyl group is coupled with a methylthiol equivalent under catalytic conditions to form the thioether linkage.
Literature-Reported Procedures
While specific procedures for 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one are scarce in open literature, analogous compounds have been prepared using the following example approach:
- Preparation of 1-(2,4,5-trimethylphenyl)ethanone by Friedel-Crafts acylation of 1,2,4-trimethylbenzene with acetyl chloride or acetic anhydride.
- α-Bromination of the ketone using bromine or N-bromosuccinimide (NBS) in the presence of acid or light to yield the α-bromo ketone.
- Nucleophilic substitution of the α-bromo ketone with sodium methylthiolate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or mild heating to afford the target methylthio ketone.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts acylation | 1,2,4-trimethylbenzene, acetyl chloride, AlCl3, 0-25 °C | 70-85 | Control temperature to avoid polyacylation |
| α-Bromination | NBS, CCl4 or CHCl3, light or acid catalyst, 0-25 °C | 75-90 | Monitor to avoid overbromination |
| Thioetherification | NaSCH3, DMF or DMSO, room temp to 60 °C | 65-85 | Anhydrous conditions improve yield |
Analytical and Purification Techniques
- The product is typically purified by column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
- Crystallization from suitable solvents can be used to obtain pure solid samples.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| α-Haloketone substitution | α-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one | Sodium methylthiolate | Straightforward, good yield | Requires halogenation step |
| Direct thiolation of ketone | 1-(2,4,5-trimethylphenyl)ethan-1-one | Methylthiol + base | Fewer steps | Less selective, harsher conditions |
| Cross-coupling (hypothetical) | 2,4,5-Trimethylphenyl halide | Pd catalyst, methylthiol | Mild, selective | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Comparison of Ethanone Derivatives
Key Observations:
- Polarity and Melting Points: The methylsulfanyl group in the target compound confers lower polarity compared to sulfone-containing analogs (e.g., compound 1f in ), resulting in a lower inferred melting point. Sulfones exhibit stronger dipole-dipole interactions due to the polar S=O bonds .
- Biological Activity: Fluorinated or heterocyclic analogs (e.g., the trifluorophenyl-piperidine derivative in ) demonstrate enhanced pharmacological activity due to improved metabolic stability and target binding, whereas the target compound’s simpler structure may limit bioactivity .
Computational Insights
Density functional theory (DFT) studies () suggest that substituents significantly influence electronic properties. For instance:
- The methylsulfanyl group’s electron-donating nature may raise the HOMO energy of the target compound compared to sulfone derivatives, increasing susceptibility to electrophilic attacks .
- Steric effects from the trimethylphenyl group could destabilize transition states in catalytic cycles, as seen in ruthenium-catalyzed reactions of similar compounds () .
Biological Activity
2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one, also known as 2,4,5-trimethylacetophenone, is an organic compound with significant interest in various biological and chemical applications. Its structure consists of a ketone functional group attached to a trimethyl-substituted phenyl ring and a methylthio group. This article delves into the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one
- Molecular Formula : C11H14OS
- Molecular Weight : 198.29 g/mol
- CAS Number : 2040-07-5
Biological Activity Overview
The biological activity of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one has been explored in various studies focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and potential use as a flavoring agent in food products.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Such as Candida albicans.
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxic Effects
Several studies have evaluated the cytotoxic effects of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one on various cancer cell lines:
The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
The biological activity of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
- Inhibition of Key Enzymes : Such as topoisomerases involved in DNA replication.
- Modulation of Signaling Pathways : Influencing pathways related to cell survival and apoptosis.
Study on Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various ketones, including 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
Study on Cancer Cell Lines
In another investigation published in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also triggered apoptosis through caspase activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
